3-Methoxy-L-Phenylalanine

Overview

Description

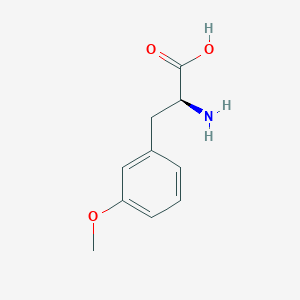

3-Methoxy-L-Phenylalanine, with the chemical formula C10H13NO3, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring of the phenylalanine molecule. This compound is known for its role as a building block in the synthesis of peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-L-Phenylalanine can be achieved through the amination of 3-methoxy cinnamic acid using phenylalanine ammonia lyase (PAL) enzymes. The reaction is typically performed at 37°C with 10 mM of 3-methoxy cinnamic acid, 5M of ammonium salt, and 0.5 mg/mL of the corresponding enzyme . The immobilized enzyme is incorporated in continuous flow systems, allowing for shorter reaction times and excellent conversions (88% ± 4%) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalytic processes with immobilized enzymes. This method enhances the scalability and reusability of the catalyst, making it a cost-efficient approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amino group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxyphenylethylamine.

Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment

3-Methoxy-L-phenylalanine has been investigated for its potential in cancer therapy. Research indicates that phenylalanine analogs can selectively target the LAT1 transporter, which is overexpressed in many tumors. The selectivity of these compounds enhances their accumulation in cancerous tissues while minimizing uptake in normal tissues, making them promising candidates for targeted drug delivery systems .

1.2 Neurological Disorders

The compound's role in neurological health is also notable. Studies on phenylalanine derivatives suggest potential implications in treating conditions such as phenylketonuria (PKU), where the metabolism of phenylalanine is disrupted. The introduction of methoxy groups can alter the compound's properties, potentially improving its therapeutic index .

Metabolic Studies

2.1 Insulin Signaling

Research has shown that this compound can influence insulin signaling pathways. Specifically, it has been demonstrated to impair insulin receptor activation and glucose uptake in adipocytes, suggesting a role in metabolic disorders such as type 2 diabetes mellitus. This finding underscores the importance of understanding how phenylalanine derivatives affect metabolic processes .

2.2 Self-Assembly and Amyloid Formation

The self-assembly behavior of L-phenylalanine analogs, including this compound, has been linked to amyloid fibril formation, which is relevant to neurodegenerative diseases. The aggregation mechanisms and their toxicity profiles are critical areas of study, particularly concerning the conditions under which these compounds transition from soluble states to gel-like or fibrillar forms .

Synthetic Biology and Biocatalysis

3.1 Enzymatic Synthesis

Biocatalytic methods have been developed for synthesizing this compound using engineered phenylalanine ammonia lyases (PALs). These enzymes facilitate the conversion of cinnamic acid derivatives into methoxy-substituted phenylalanines with high efficiency and selectivity. This approach not only enhances yield but also reduces the environmental impact associated with traditional chemical synthesis .

3.2 Continuous Flow Synthesis

Recent advancements include the use of continuous flow systems for the production of this compound, which allows for shorter reaction times and improved conversions compared to batch processes. This method exemplifies the integration of enzymatic catalysis with modern chemical engineering techniques to optimize production processes .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methoxy-L-Phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive processes . The compound exerts its effects by being converted into these neurotransmitters through enzymatic reactions, thereby influencing the dopaminergic and noradrenergic pathways .

Comparison with Similar Compounds

3,4-Dimethoxy-L-Phenylalanine: A derivative with two methoxy groups, used in the synthesis of L-DOPA.

3-Bromo-4-Methoxy-Phenylalanine:

Uniqueness: 3-Methoxy-L-Phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to unsubstituted phenylalanine, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Methoxy-L-Phenylalanine (3-MPhe) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic processes. This article provides a comprehensive overview of the biological activity associated with 3-MPhe, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 197.22 g/mol

The methoxy group at the 3-position of the phenylalanine backbone is crucial for its biological activity, influencing both solubility and interaction with various biological targets.

Antiproliferative Effects

Research has indicated that 3-MPhe exhibits significant antiproliferative properties against various cancer cell lines. A study demonstrated that compounds related to 3-MPhe showed notable activity in inhibiting the proliferation of MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM depending on the specific analog used . The mechanism of action appears to involve destabilization of microtubules, akin to other known antitumor agents.

The biological activity of 3-MPhe can be attributed to its ability to interact with key metabolic pathways and cellular structures:

- Microtubule Destabilization : Similar to combretastatin A-4, 3-MPhe analogs have been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .

- Self-Assembly Properties : L-Phenylalanine, a precursor to 3-MPhe, has been observed to self-assemble into amyloid fibrils under certain conditions. This property may also extend to 3-MPhe, suggesting a complex role in protein aggregation and potential neurodegenerative implications .

Case Studies

-

MCF-7 Cell Line Study :

- Objective : To evaluate the antiproliferative effects of 3-MPhe on breast cancer cells.

- Findings : Significant reduction in cell viability was observed with increasing concentrations of 3-MPhe analogs. The most effective compound showed an IC50 value of approximately 10 nM.

-

Neurotoxicity Assessment :

- Objective : To assess the impact of elevated phenylalanine levels on neuronal health.

- Findings : Elevated levels of phenylalanine were associated with neurotoxic effects, suggesting that while 3-MPhe may have therapeutic applications, caution is warranted regarding its metabolic byproducts in high concentrations .

Table 1: Antiproliferative Activity of 3-MPhe Analogues

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 9h | MCF-7 | 10 | Microtubule destabilization |

| Compound 9q | MDA-MB-231 | 23 | Colchicine-binding site |

| Compound 10r | HCT116 | 33 | Inhibition of tubulin polymerization |

Table 2: Self-Assembly Characteristics of L-Phenylalanine

| Concentration (mM) | Light Scattering Intensity | ThT Binding Fluorescence |

|---|---|---|

| 60 | Low | Low |

| 120 | High | High |

Properties

IUPAC Name |

(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXGLOBWOMUGQB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449224 | |

| Record name | 3-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33879-32-2 | |

| Record name | 3-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.